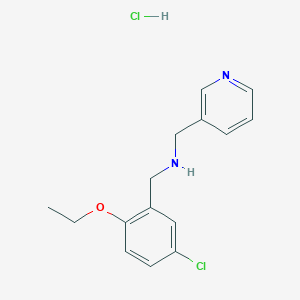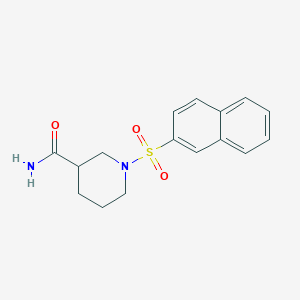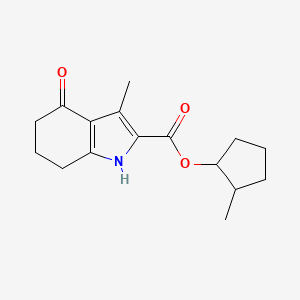
(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEPM, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CEPM is not fully understood, but it is believed to act as a partial agonist at G protein-coupled receptors. This receptor activation leads to a cascade of intracellular signaling events, which ultimately result in the observed biochemical and physiological effects of CEPM.
Biochemical and Physiological Effects:
CEPM has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEPM is its high selectivity for certain receptors, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of CEPM is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several potential future directions for research on CEPM. One area of interest is the development of more potent analogs of CEPM, which could be used to achieve greater effects at lower concentrations. Another area of interest is the exploration of the potential anti-inflammatory and anti-cancer effects of CEPM, which could have significant implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CEPM and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, or CEPM, is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential applications of CEPM are promising and warrant further exploration. With continued research, CEPM could prove to be a valuable tool for understanding the complex signaling pathways that underlie various physiological processes.
Applications De Recherche Scientifique
CEPM has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of CEPM include its use as a ligand for G protein-coupled receptors, as well as its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c1-2-19-15-6-5-14(16)8-13(15)11-18-10-12-4-3-7-17-9-12;/h3-9,18H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJULHGJRXJJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-isopropyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413802.png)


![5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4413849.png)
![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)

![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)
![5-tert-butyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4413887.png)